molecular formula C5H10N4 B2884051 4-Propan-2-yl-1,2,4-triazol-3-amine CAS No. 1248267-53-9

4-Propan-2-yl-1,2,4-triazol-3-amine

Cat. No. B2884051
CAS RN: 1248267-53-9
M. Wt: 126.163
InChI Key: CKEOLAXSCNIKJR-UHFFFAOYSA-N
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Description

“4-Propan-2-yl-1,2,4-triazol-3-amine” is a type of 1,2,4-triazole-containing scaffold, which is a unique heterocyclic compound . These compounds are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .


Synthesis Analysis

Two complementary pathways for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides were proposed and successfully realized in the synthesis of 20 representative examples . These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .


Molecular Structure Analysis

The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis . The IR absorption spectra of 10a-k were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .


Chemical Reactions Analysis

1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines .

Scientific Research Applications

Anticancer Agent Development

1,2,4-Triazole derivatives have been extensively studied for their potential as anticancer agents. The ability of these compounds to form hydrogen bonds with different targets can lead to improved pharmacokinetics and pharmacological properties . Specifically, 4-Propan-2-yl-1,2,4-triazol-3-amine derivatives have shown promising cytotoxic activities against various human cancer cell lines, including MCF-7, Hela, and A549 . These compounds exhibit selectivity, targeting cancerous cells while minimizing harm to normal cells, which is a significant advantage in chemotherapy.

Antimicrobial Applications

The structural diversity of 1,2,4-triazole derivatives enables them to act as potent antimicrobial agents. They have been introduced in medicines like Fluconazole, which is known for its antifungal properties . The N–C–S linkage in the skeleton of these compounds is crucial for their antimicrobial activity, making them valuable in the development of new treatments for bacterial and fungal infections.

Mechanism of Action

Safety and Hazards

The safety of these compounds was evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

properties

IUPAC Name

4-propan-2-yl-1,2,4-triazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4/c1-4(2)9-3-7-8-5(9)6/h3-4H,1-2H3,(H2,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKEOLAXSCNIKJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NN=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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